3-Chloro-4-pyridyl cyclohexylmethyl ketone
Description
Significance of Ketone Functionalities in Chemical Synthesis and Biological Systems
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com This functional group is of paramount importance in both industrial and biological chemistry.
In chemical synthesis , the carbonyl group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones highly reactive and versatile intermediates. numberanalytics.com They participate in a wide array of chemical transformations, including:
Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other valuable intermediates. ebsco.com
Enolate Formation: The acidity of the α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles used in crucial carbon-carbon bond-forming reactions like the aldol (B89426) condensation. numberanalytics.com
Reduction and Oxidation: Ketones can be reduced to secondary alcohols or undergo oxidation reactions such as the Baeyer-Villiger oxidation to form esters. nih.gov
The versatility of ketones makes them central to the synthesis of complex molecules, including pharmaceuticals, fragrances, and polymers. nih.govyoutube.com For instance, the synthesis of steroids and certain hormones heavily relies on reactions involving ketone functionalities. numberanalytics.com
In biological systems , the ketone group is present in numerous biologically important molecules. For example, steroid hormones like progesterone (B1679170) contain ketone functional groups that are crucial for their biological activity. youtube.com Ketones are also key intermediates in metabolic pathways. ebsco.com
Importance of Pyridine (B92270) Derivatives as Nitrogen-Containing Heterocycles
Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Its derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. nih.govtandfonline.comsciencepublishinggroup.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for interactions with biological targets such as enzymes and receptors. ajrconline.org
Pyridine-containing compounds have been reported to exhibit a broad spectrum of pharmacological effects, including:
Antifungal nih.govtandfonline.com
Antibacterial nih.govtandfonline.com
Anticancer nih.govtandfonline.com
Antiviral nih.govtandfonline.com
Anti-inflammatory nih.govtandfonline.com
The incorporation of a pyridine nucleus is a common strategy in drug discovery to enhance the pharmacokinetic properties of lead compounds, such as solubility and bioavailability. ajrconline.org
Role of Cyclohexyl Moieties in Molecular Architecture and Interactions
The cyclohexyl group is a non-polar, cyclic alkyl moiety frequently incorporated into drug molecules. Its inclusion serves several purposes in drug design:
Increased Lipophilicity: The hydrophobic nature of the cyclohexyl ring can enhance the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Conformational Rigidity: Compared to open-chain alkyl groups, the cyclohexyl ring has restricted conformational freedom. This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased affinity and selectivity. nih.gov
Space-Filling: The bulky nature of the cyclohexyl group can allow it to effectively fill hydrophobic pockets within a receptor or enzyme active site, contributing to stronger binding interactions. nih.gov
Metabolic studies have shown that cyclohexyl groups can undergo hydroxylation, which is a key step in drug metabolism. nih.govnih.gov
Contextualizing Halogenation (Chlorine) in Organic Synthesis and Reactivity
The introduction of a chlorine atom onto an organic scaffold, a process known as chlorination, is a powerful tool in organic synthesis. fiveable.menumberanalytics.comrsc.org The presence of a chlorine atom can significantly alter the physical and chemical properties of a molecule.
In the context of a pyridine ring, a chlorine substituent can:
Influence Reactivity: Chlorine is an electron-withdrawing group, which can affect the electron density of the pyridine ring and influence its reactivity in substitution reactions. mdpi.com
Serve as a Synthetic Handle: The carbon-chlorine bond can be a site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of other functional groups. mdpi.com
Modulate Biological Activity: In medicinal chemistry, the introduction of a chlorine atom can enhance the biological activity of a compound by influencing its binding to a target or by altering its metabolic stability. nih.gov Chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding.
Overview of Current Research Landscape for Related Chemical Scaffolds
Research into pyridyl ketone derivatives is an active area of investigation, driven by their potential applications in medicinal chemistry and materials science. smmu.edu.cnresearchgate.netnih.gov Studies have explored the synthesis and biological evaluation of various pyridyl ketones, revealing a range of activities. nih.gov For example, some pyridyl ketone derivatives have been investigated for their anticancer and antimicrobial properties. smmu.edu.cn
The synthesis of pyridyl ketones can be achieved through various methods, and the development of efficient and practical synthetic routes, including continuous flow methodologies, is an ongoing area of research. researchgate.net Furthermore, the photochemical properties of some pyridyl ketones have been studied, revealing the formation of persistent radical intermediates upon UV irradiation, which could have implications for their use as photosensitizers or photoinitiators. nih.gov The ability of pyridyl ketones to act as ligands for metal complexes is also being explored, with applications in catalysis. acs.org
The table below presents a selection of pyridyl ketone derivatives and their reported areas of research interest.
| Compound Name | Area of Research Interest |
| Phenyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |
| p-Tolyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |
| 4-Methoxyphenyl-3-pyridinylmethanone | Mutagenicity studies nih.gov |
| Di-2-pyridyl ketone | Photochemistry, radical formation nih.gov |
| Phenyl-2-pyridyl ketone | Photochemistry, radical formation nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2-cyclohexylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-9-15-7-6-11(12)13(16)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNYNXJWQBXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696462 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-42-7 | |
| Record name | 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone and Analogues
Strategies for Ketone Synthesis with Pyridine (B92270) and Cyclohexane (B81311) Moieties
The formation of the ketone is a critical step in the synthesis of 3-Chloro-4-pyridyl cyclohexylmethyl ketone. Several established methods for ketone synthesis can be adapted for this purpose, each with its own set of advantages and challenges.
A primary strategy for constructing ketones involves the formation of a carbon-carbon bond between an acyl group and a suitable nucleophile or electrophile. In the context of the target molecule, this would typically involve the reaction of a pyridine-containing electrophile with a cyclohexane-containing nucleophile, or vice versa.
One of the most common methods for ketone synthesis is the reaction of an organometallic reagent with an activated carboxylic acid derivative. For the synthesis of this compound, this could involve the preparation of a cyclohexylmethyl organometallic species, such as cyclohexylmethylmagnesium bromide (a Grignard reagent), and its subsequent reaction with a suitable 3-chloro-4-pyridyl electrophile. Examples of such electrophiles include acyl chlorides, anhydrides, or activated esters like S-(2-pyridyl) thioates. researchgate.netresearchgate.netdigitellinc.com The use of a copper catalyst, such as copper(I) cyanide, can facilitate the regioselective coupling of Grignard reagents with thiopyridine esters to yield the desired ketone. digitellinc.com
Another approach involves the Kröhnke pyridine synthesis, which is a powerful method for preparing highly functionalized pyridines. wikipedia.org This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct route to the target ketone, it highlights a method for constructing substituted pyridine rings that could be further functionalized.
The table below summarizes some relevant carbon-carbon bond-forming reactions for the synthesis of pyridyl ketones.
| Reaction Type | Pyridine Substrate | Cyclohexane Reagent | Catalyst/Conditions | Key Features |
| Grignard Reaction | 3-Chloro-4-pyridylcarbonyl chloride | Cyclohexylmethylmagnesium bromide | Anhydrous ether or THF | Versatile but can be sensitive to functional groups. |
| Cu-catalyzed Coupling | S-(2-pyridyl) 3-chloro-4-pyridinecarboxylate | Cyclohexylmethylmagnesium bromide | CuCN | Milder conditions and good yields for ketone synthesis from thioesters. digitellinc.com |
| Suzuki-Miyaura Coupling | 3-Chloro-4-pyridylboronic acid | Cyclohexylacetyl chloride | Palladium catalyst | A modern cross-coupling method, though less common for direct ketone synthesis from acyl halides. |
An alternative strategy for ketone synthesis is the oxidation of a corresponding secondary alcohol. This precursor alcohol, (3-chloro-4-pyridyl)(cyclohexylmethyl)methanol, could be synthesized by the addition of a cyclohexylmethyl Grignard reagent to 3-chloro-4-pyridinecarboxaldehyde. The subsequent oxidation of this secondary alcohol to the target ketone can be achieved using a variety of oxidizing agents.
Commonly used oxidants for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). However, due to the environmental concerns associated with chromium, alternative methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane (DMP) oxidation are often preferred. These methods are generally milder and compatible with a wider range of functional groups.
The following table outlines some oxidative methods applicable to the synthesis of the target ketone.
| Oxidation Method | Oxidizing Agent(s) | Solvent | Typical Reaction Conditions |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | 0°C to room temperature |
| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Room temperature |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | -78°C to room temperature |
| Dess-Martin Oxidation | Dess-Martin periodinane | Dichloromethane (DCM) | Room temperature |
Nucleophilic acylation reactions provide another direct route to ketones. The most well-known of these is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.combyjus.comorganic-chemistry.orgyoutube.com For the synthesis of this compound, this would entail the acylation of 3-chloropyridine (B48278) with cyclohexylacetyl chloride.
However, Friedel-Crafts acylations on pyridine rings are often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom can also coordinate with the Lewis acid catalyst, further deactivating the ring. Despite these difficulties, under certain conditions, Friedel-Crafts acylation can be a viable method, particularly for more reactive pyridine derivatives or with the use of more potent catalytic systems. sigmaaldrich.comorganic-chemistry.org
An alternative to the classical Friedel-Crafts reaction is the use of pyridinium salts to activate the pyridine ring towards nucleophilic attack. acs.orgkaist.ac.kr For instance, N-acylpyridinium salts can be prepared and subsequently reacted with an organometallic reagent. Pyridine itself can act as a nucleophilic catalyst in acylation reactions, typically activating an acylating agent. acs.orgchemtube3d.comrsc.org
Construction of Substituted Pyridine Rings and Cyclohexane Derivatives
The introduction of a chlorine atom at the 3-position of the pyridine ring is a key transformation. Direct halogenation of pyridine is often difficult to control and can lead to a mixture of products. Therefore, more regioselective methods are generally employed.
One common strategy involves the use of a directing group. For example, starting with 3-aminopyridine, a Sandmeyer reaction can be used to introduce a chlorine atom at the 3-position. Alternatively, the synthesis can start from a pre-functionalized pyridine ring, such as 3-hydroxypyridine, which can be converted to the corresponding 3-chloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).
The synthesis of cyanopyridines, such as 2-chloro-4-cyanopyridine (B57802) or 4-chloro-3-cyanopyridine (B120827), can also serve as a pathway to the desired 3-chloropyridine scaffold. chemicalbook.comthieme-connect.dechemicalbook.comresearchgate.net These intermediates can be synthesized from the corresponding pyridine N-oxides and subsequently converted to the target structure. chemicalbook.com For example, 4-chloro-3-cyanopyridine can be prepared from 4-chloronicotinamide (B1582929) by dehydration. chemicalbook.com
The cyclohexylmethyl fragment can be derived from several readily available starting materials. Cyclohexylmethanol, for instance, can be oxidized to cyclohexanecarboxaldehyde, which can then undergo a Wittig reaction to form cyclohexylacetonitrile. Hydrolysis of the nitrile would then yield cyclohexylacetic acid, which can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
An alternative route to cyclohexylacetyl chloride is through the Arndt-Eistert homologation of cyclohexanecarboxylic acid. A method for preparing cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid has also been reported, which involves a Diels-Alder reaction followed by hydrogenation, chlorination, and a Friedel-Crafts reaction. google.com This demonstrates a sequence for constructing the cyclohexane ring and introducing the carbonyl group in a multi-step one-pot process. google.com
Multi-Component Reactions and Tandem Processes in Complex Molecule Assembly
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to form complex products by combining three or more reactants in a single step. rsc.orgnih.gov This approach enhances efficiency by minimizing purification steps, reducing solvent waste, and saving time. The Hantzsch pyridine synthesis, a foundational MCR, combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to produce dihydropyridines, which can then be oxidized to the corresponding pyridine. wikipedia.org
For a molecule like a this compound analogue, a hypothetical four-component reaction could be envisioned. This might involve the condensation of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate, a method known to produce 2-aminopyridines in moderate to good yields. thieme-connect.com Such strategies are particularly useful when the synthesis of the required α,β-unsaturated ketone precursors is challenging. thieme-connect.com
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only after the formation of an intermediate in the previous step. A novel tandem process for synthesizing substituted pyridines involves the dearomatization of a pyridine substrate followed by an asymmetric allylic alkylation. acs.org This one-pot sequence allows for the creation of highly enantioenriched C-3-substituted tetrahydropyridine (B1245486) products, which are valuable synthetic building blocks. acs.org For instance, an iridium-catalyzed 1,2-hydrosilylation of a pyridine can generate an N-silyl enamine, which then acts as a nucleophile in a subsequent palladium-catalyzed alkylation. acs.org
Table 1: Hypothetical Four-Component Synthesis of a Pyridine Analogue
This table outlines a conceptual multi-component approach for synthesizing a polysubstituted pyridine scaffold, which could be a precursor to analogues of this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Type |
| Cyclohexyl methyl ketone | Malononitrile | Aromatic Aldehyde | Ammonium Acetate | Acetic Acid / Ethanol | Polysubstituted 2-Aminopyridine |
Advanced Synthetic Techniques for Improved Efficiency
To meet the demands of modern chemical synthesis for speed, efficiency, and sustainability, advanced techniques are frequently employed. These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to traditional approaches.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, offering significant advantages over conventional heating methods. youngin.com By using microwave irradiation, reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields. youngin.comnih.gov
The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, is a classic method that has been successfully adapted to microwave conditions. youngin.com Traditionally, this reaction requires the isolation of a dienone intermediate, which is then heated to high temperatures to induce cyclodehydration. beilstein-journals.org Under microwave irradiation, the Michael addition and subsequent cyclodehydration can occur in a single step, often in minutes instead of hours, and with superior yields. youngin.combeilstein-journals.org Similarly, other MCRs for pyridine synthesis have been shown to be highly efficient under microwave heating, sometimes proceeding in neat (solvent-free) conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
The data below, adapted from literature on analogous systems, illustrates the typical enhancements seen with microwave-assisted synthesis. youngin.com
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Ethyl β-aminocrotonate, 1-Phenylprop-2-yn-1-one | DMSO | 170 | 20 min | 51 |
| Microwave Irradiation | Ethyl β-aminocrotonate, 1-Phenylprop-2-yn-1-one | DMSO | 170 | 20 min | 81 |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In pyridine synthesis, this often involves employing one-pot multicomponent reactions, using environmentally friendly solvents like water or ethanol, and utilizing greener catalysts. nih.govresearchgate.net
Several studies have demonstrated the successful synthesis of pyridine derivatives using green protocols. researchgate.netnih.gov For instance, efficient MCRs have been developed in aqueous media, which significantly reduces the environmental impact associated with volatile organic solvents. wikipedia.orgnih.gov The use of catalysts that are less toxic and more sustainable, such as iron(III) chloride (FeCl₃), has been reported for the facile cyclization of ketoxime acetates and aldehydes to form substituted pyridines. rsc.org This iron-catalyzed method proceeds with good functional group tolerance and high yields without requiring any additives. rsc.org Combining these approaches, such as performing a microwave-assisted, one-pot, multi-component reaction in a green solvent, represents a state-of-the-art strategy for sustainable chemical synthesis. nih.govnih.gov
Table 3: Overview of Green Chemistry Strategies in Pyridine Synthesis
| Green Approach | Example Reaction | Advantage | Reference |
| Green Solvent | Four-component synthesis of dihydropyridines | Reaction proceeds in water, avoiding organic solvents. | wikipedia.org |
| Green Catalyst | Iron-catalyzed cyclization of ketoxime acetates and aldehydes | Uses an inexpensive, low-toxicity iron catalyst instead of precious or heavy metals. | rsc.org |
| Energy Efficiency | Microwave-assisted MCR for pyridinyl-1,3,5-triazines | Drastically reduces reaction time and energy consumption compared to conventional heating. | nih.gov |
| Atom Economy | One-pot multi-component synthesis of pyridines | Maximizes the incorporation of reactant atoms into the final product, reducing waste. | thieme-connect.comnih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group is a primary site of chemical reactivity, characterized by its electrophilic carbon atom and the potential for enolate formation at the adjacent methylene (B1212753) position.
The carbonyl carbon of 3-Chloro-4-pyridyl cyclohexylmethyl ketone is electrophilic due to the polarity of the carbon-oxygen double bond and the inductive effect of the electron-withdrawing 3-chloro-4-pyridyl substituent. This makes it susceptible to attack by a wide range of nucleophiles. jst.go.jplibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com
The rate of nucleophilic addition is enhanced by the electron-withdrawing character of the pyridine (B92270) ring, which increases the partial positive charge on the carbonyl carbon. jst.go.jp However, the bulky cyclohexyl group provides significant steric hindrance, which can modulate the accessibility of the carbonyl carbon to the incoming nucleophile. libretexts.org Reactions with strong, irreversible nucleophiles like Grignard reagents (e.g., MeMgBr) or organolithium reagents would lead to the formation of tertiary alcohols. Weaker, reversible nucleophiles such as cyanide or alcohols can also add to the carbonyl group, often under acidic or basic catalysis to form cyanohydrins or acetals, respectively. jst.go.jpwikipedia.org
The general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a protic solvent or during an acidic workup to give the final alcohol product. libretexts.org
The ketone functional group can be readily reduced to the corresponding secondary alcohol, (1-(3-chloro-4-pyridyl)cyclohexyl)methanol. A variety of reducing agents can accomplish this transformation, with the stereochemical outcome being a key consideration due to the formation of a new stereocenter. dicp.ac.cn
Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdicp.ac.cn The stereoselectivity of the reduction of cyclic ketones, such as the cyclohexyl moiety in this molecule, is influenced by the steric bulk of both the substrate and the reducing agent. uwindsor.ca For unhindered ketones, hydride attack generally occurs from the less hindered face to produce the thermodynamically more stable equatorial alcohol. However, in a molecule like this compound, the large pyridyl and cyclohexyl groups create a complex steric environment.
For prochiral ketones, enantioselective reduction can be achieved using chiral reducing agents or catalysts. dicp.ac.cnnih.gov For instance, the Corey-Itsuno reduction (using a CBS catalyst) or reductions with chiral boranes like Alpine-Borane are known to give high enantiomeric excess for aryl ketones, which are analogous to the pyridyl ketone . nih.govnih.gov The choice of catalyst and reaction conditions can dictate the facial selectivity of the hydride attack, leading to either the (R)- or (S)-enantiomer of the alcohol product.
Below is a table illustrating the enantioselective reduction of analogous aryl ketones, demonstrating the high degree of stereo-control achievable with modern catalytic systems.
| Ketone Substrate (Analog) | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-CBS catalyst, BH₃·SMe₂ | (S)-1-Phenylethanol | 97% | libretexts.org |
| 2-Acetylpyridine | Spiroborate ester catalyst, BH₃·SMe₂ | (R)-1-(2-pyridyl)ethanol | 96% | libretexts.org |
| 4-Acetylpyridine | Spiroborate ester catalyst, BH₃·SMe₂ | (R)-1-(4-pyridyl)ethanol | 95% | libretexts.org |
| 1-(p-Tolyl)ethan-1-one | Ir-f-Binaphane/Ti(O-iPr)₄/I₂ | (R)-N-(1-(p-tolyl)ethyl)anisidine | 96% | nih.gov |
This table presents data for compounds analogous to this compound to illustrate typical stereoselectivities in ketone reduction.
The methylene protons alpha (α) to the carbonyl group are acidic and can be removed by a base to form a resonance-stabilized enolate anion. wikipedia.org182.160.97 The resulting enolate is a potent nucleophile and can react with various electrophiles, primarily at the α-carbon, to form new carbon-carbon bonds. 182.160.97quimicaorganica.org
For this compound, enolization can only occur at the methylene bridge. The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product, though in this case, only one regioisomeric enolate is possible. The choice of base and reaction conditions is crucial. ehu.esyoutube.com
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to rapid and irreversible deprotonation, forming the kinetic enolate. 182.160.97acs.org
Thermodynamic Control: Using a smaller, weaker base (e.g., NaOEt) at higher temperatures allows for an equilibrium to be established, favoring the formation of the more stable thermodynamic enolate. ehu.esacs.org
Once formed, the enolate can undergo reactions such as alkylation with alkyl halides. quimicaorganica.orgresearchgate.net For example, treatment with LDA followed by the addition of an electrophile like methyl iodide would result in the formation of 3-Chloro-4-pyridyl (1-cyclohexyl)ethyl ketone.
| Condition | Base | Temperature | Key Feature | Reference |
|---|---|---|---|---|
| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Forms the less substituted (faster-forming) enolate. | 182.160.97ehu.es |
| Thermodynamic | Sodium Ethoxide (NaOEt) or Potassium t-Butoxide (KOtBu) | Higher (e.g., 25 °C) | Forms the more substituted (more stable) enolate. | ehu.esyoutube.com |
This table outlines the general conditions for achieving kinetic versus thermodynamic control in enolate formation.
Pyridine Ring Reactivity and Transformations
The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom and the existing chloro and acyl substituents. The nitrogen atom is electron-withdrawing, making the ring electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack.
Pyridine rings are significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net The nitrogen atom withdraws electron density inductively and can be protonated under the strongly acidic conditions often used for EAS, further deactivating the ring. nih.gov Any substitution that does occur is directed to the C-3 (or C-5) position, as attack at C-2, C-4, or C-6 would lead to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom.
In this compound, the ring is already substituted at C-3 and C-4. The presence of the deactivating chloro and acyl groups makes further electrophilic substitution extremely difficult and would require harsh reaction conditions. If a reaction were forced, the incoming electrophile would likely be directed to the C-5 position, which is meta to both existing substituents.
The electron-deficient nature of the pyridine ring, exacerbated by the chloro and acyl substituents, makes it a target for nucleophilic aromatic substitution (SNAг). dicp.ac.cn Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. nih.gov
In this compound, the chlorine atom is at the C-3 position. Nucleophilic substitution at C-3 is much less favorable than at C-2 or C-4 because the negative charge in the reaction intermediate cannot be delocalized onto the ring nitrogen. However, the presence of the strongly electron-withdrawing ketone group at the C-4 position can activate the ring towards nucleophilic attack. While direct displacement of the C-3 chloro group by common nucleophiles would be slow, it is more feasible than in unsubstituted 3-chloropyridine (B48278). More advanced methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), are typically employed to functionalize the C-3 position of 3-chloropyridines. dicp.ac.cn
Halogen (Chlorine) Reactivity and Functional Group Interconversions
The chlorine atom at the C-3 position of the pyridine ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions like the Suzuki-Miyaura (using organoboranes), Stille (organostannanes), and Negishi (organozincs) couplings can be applied to halopyridines to introduce a wide variety of substituents. libretexts.orgwhiterose.ac.uk
The reactivity of the halide in these reactions follows the general trend: I > Br > OTf >> Cl > F. libretexts.org The carbon-chlorine bond is strong, making 3-chloropyridines less reactive substrates compared to their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems. libretexts.org However, successful couplings of chloropyridines have been achieved using highly active palladium catalysts, which may incorporate specific ligands like SPhos. nih.gov For example, a Negishi cross-coupling has been successfully performed on a substituted 3-chloropyridine derivative in the presence of Pd(OAc)₂ and the SPhos ligand. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | General Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Forms C-C bonds (e.g., biaryls, styrenes) | libretexts.orgacs.org |
| Stille Coupling | Organotin compound (stannane) | Forms C-C bonds, tolerant to many functional groups | whiterose.ac.uk |
| Negishi Coupling | Organozinc compound | Forms C-C bonds | whiterose.ac.uk |
| Heck Reaction | Alkene | Forms a new C-C bond at the alkene position | libretexts.org |
Pyridine and its derivatives can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like a halide) on the aromatic ring. youtube.comacs.org However, the reactivity is highly dependent on the position of the leaving group. The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comvaia.com
When attack occurs at these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. vaia.comvaia.com In contrast, for 3-halopyridines, the negative charge in the intermediate cannot be delocalized onto the nitrogen. vaia.com This lack of stabilization makes the 3-position significantly less reactive towards nucleophilic aromatic substitution compared to the 2- and 4-positions. vaia.com Consequently, direct displacement of the chlorine atom in this compound by a nucleophile is expected to be difficult under standard SNAr conditions. Ring activation, for instance through N-oxidation, can facilitate such substitutions. nih.gov
Table 3: Relative Reactivity of Chloropyridine Isomers in SNAr
| Isomer | Position of Chlorine | Reactivity towards Nucleophiles | Reason for Reactivity |
|---|---|---|---|
| 2-Chloropyridine | ortho to N | High | Intermediate stabilized by charge delocalization onto nitrogen. vaia.com |
| 4-Chloropyridine (B1293800) | para to N | High | Intermediate stabilized by charge delocalization onto nitrogen. vaia.comvaia.com |
| 3-Chloropyridine | meta to N | Low | Intermediate lacks stabilization via charge delocalization onto nitrogen. vaia.com |
Mechanistic Pathways of Key Reactions
Pyridyl ketones can be precursors to radical intermediates. Studies have shown that di-2-pyridyl ketone can produce a persistent radical upon UV irradiation. acs.org This radical formation is sensitive to both oxygen and the pH of the medium. acs.org The presence of a carbonyl group connected to the pyridine ring is considered critical for this type of radical production. acs.org While that study focused on 2-pyridyl ketones, it highlights a potential photochemical reactivity pathway for pyridyl ketones in general.
Another pathway involves the addition of acyl radicals to pyridinium (B92312) salts. youtube.com Acyl radicals, which are nucleophilic, tend to add to pyridinium salts at the 2- or 4-positions. youtube.com These radicals can be generated from various sources, such as the oxidation of aldehydes. youtube.com The reaction proceeds via a radical chain mechanism, where a radical adds to the activated pyridinium ring to form a radical cation, which then continues the chain. youtube.com
The carbonyl group of aldehydes and ketones can reversibly react with water to form hydrates (gem-diols) or with alcohols to form hemiacetals. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium lies heavily in favor of the keto form. nih.gov However, pyridinium ketones have been found to exist in equilibrium with substantial amounts of their corresponding hydrates and hemiacetals in aqueous and alcoholic solutions, respectively. nih.gov
The formation of a hydrate (B1144303) or hemiacetal is a measure of the stability of the starting ketone; the more the hydrate or hemiacetal forms, the less stable (or more electrophilic) the carbonyl group is. nih.gov The mechanism involves the nucleophilic attack of water or an alcohol on the electrophilic carbonyl carbon. khanacademy.org The positive charge on the nearby pyridinium nitrogen in quaternized pyridyl ketones strongly withdraws electron density, increasing the electrophilicity of the carbonyl carbon and shifting the equilibrium towards the hydrate or hemiacetal form. nih.gov
Table 4: Equilibrium of Pyridyl Ketone with Hydrate and Hemiacetal
| Reactant | Solvent | Equilibrium Product | Key Feature |
|---|---|---|---|
| Pyridyl Ketone | Water (H₂O) | Hydrate (gem-diol) | Equilibrium exists between ketone and hydrate forms. libretexts.org |
| Pyridyl Ketone | Alcohol (ROH) | Hemiacetal | Equilibrium exists between ketone and hemiacetal forms. nih.govkhanacademy.org |
Metal-Mediated and Catalyzed Transformations Involving the Ketone and Pyridine Moieties
The structure of this compound features two primary reactive sites for metal-mediated and catalyzed transformations: the chloro-substituted pyridine ring and the ketone functional group. The presence of the chlorine atom on the electron-deficient pyridine ring makes it a suitable substrate for various cross-coupling reactions. Simultaneously, the ketone moiety can undergo a range of catalytic transformations, including reduction and C-C bond activation.
Transformations at the Pyridine Moiety:
The carbon-chlorine bond at the C-3 position of the pyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the pyridine nitrogen, chloro-pyridines are more reactive in such transformations than their chlorobenzene (B131634) analogues. acs.org
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group. Research on similar 3-chloropyridine substrates shows that catalyst systems like Pd(dppb)Cl₂ or combinations of a palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] with phosphine (B1218219) ligands [e.g., P(t-Bu)₃, PCy₃] are effective. acs.org The choice of ligand is crucial, with bulky, electron-rich phosphines often being necessary to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step. acs.orgmdpi.com The reaction generally proceeds under basic conditions, with aqueous sodium carbonate being a common choice. acs.org
| Catalyst System | Base | Solvent | Typical Conditions | Yield Range |
|---|---|---|---|---|
| Pd(dppb)Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux, 8h | 65-75% |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | Room Temp to 80 °C | 70-95% |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₃PO₄ | Toluene/H₂O | Room Temp | Moderate to Good |
| (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O / TBAB | Aerobic conditions | Up to 99% |
Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are effective for functionalizing dichloropyridines, demonstrating high regioselectivity. nih.gov These methods could potentially be applied to this compound to introduce a variety of alkyl and heteroaryl groups that are challenging to install via Suzuki reactions. nih.gov
Transformations at the Ketone Moiety:
The ketone group in this compound is a versatile handle for further molecular elaboration, particularly through reduction reactions.
Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to a chiral secondary alcohol represents a valuable transformation, as chiral pyridyl alcohols are important building blocks in pharmaceuticals and for chiral ligands. thieme-connect.com This can be achieved through several metal-catalyzed methods:
Asymmetric Hydrogenation: This involves the use of molecular hydrogen and a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium.
Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. Catalysts for this transformation are frequently derived from iridium, ruthenium, and, more recently, sustainable metals like iron and manganese. thieme-connect.com
Asymmetric Hydrosilylation: This involves the reduction of the ketone with a silane, followed by hydrolysis to yield the alcohol.
The development of catalysts for these reductions is a significant area of research, with a focus on achieving high enantioselectivity and efficiency. thieme-connect.comdoaj.org
| Reaction Type | Metal Catalyst (Examples) | Hydrogen/Hydride Source | Key Feature |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Ir complexes with chiral ligands | H₂ | Direct use of hydrogen gas. |
| Asymmetric Transfer Hydrogenation | Ir, Ru, Fe, Mn complexes with chiral ligands | Isopropanol, Formic Acid | Avoids the use of high-pressure H₂. |
| Asymmetric Hydrosilylation | Cu, Rh, Ir complexes | Silanes (e.g., PhSiH₃) | Mild conditions, followed by hydrolysis. |
Deacylative Transformations: In more advanced synthetic strategies, the entire acyl group can be targeted. Iridium-catalyzed C-C bond activation, driven by the formation of a stable aromatic pyrazole, has been shown to remove acyl groups from ketones. nih.gov While this specific transformation requires a hydrazine (B178648) and a 1,3-diene, it highlights the potential for metal catalysts to mediate complex C-C bond cleavage events at the ketone moiety. nih.gov
Mechanistic Considerations:
The mechanisms of these transformations are well-studied. For palladium-catalyzed cross-coupling, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com In the case of this compound, the cycle would begin with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.
For ketone reductions, the mechanistic pathways differ. Transfer hydrogenation, for instance, can proceed through various mechanisms depending on the metal and ligands, but often involves the formation of a metal-hydride species that delivers the hydride to the carbonyl carbon. thieme-connect.com Understanding these mechanisms is key to optimizing reaction conditions and catalyst design for specific substrates like the title compound. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and spatial arrangement of atoms can be determined.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of 3-Chloro-4-pyridyl cyclohexylmethyl ketone would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The pyridyl protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and splitting patterns influenced by the chloro and ketone substituents. The protons of the cyclohexyl ring and the methylene (B1212753) group adjacent to the ketone would appear in the aliphatic region (typically δ 1.0-3.0 ppm).
¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region (δ 190-220 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), while the cyclohexyl and methylene carbons would be found in the aliphatic region (δ 20-50 ppm).
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and NOESY, are employed to further elucidate the complex structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclohexyl ring and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. mzcloud.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and preferred conformation of the molecule. chemicalbook.com
NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is instrumental in conformational analysis. chemicalbook.comnist.gov For this compound, these techniques could determine the preferred orientation of the cyclohexyl ring (e.g., chair conformation with the substituent in an equatorial or axial position) and the rotational conformation around the bond connecting the ketone to the pyridine ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
A primary fragmentation pathway for ketones involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. google.comjustia.com For this compound, this would likely result in the formation of characteristic fragment ions. The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This level of precision is invaluable for confirming the molecular formula of a newly synthesized compound like this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This technique would be suitable for the analysis of this compound, likely producing a prominent protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group would be expected in the region of 1680-1720 cm⁻¹.
C-H Stretch: Absorption bands for the sp³ hybridized C-H bonds of the cyclohexyl and methylene groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring would be observed above 3000 cm⁻¹.
C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
The following table summarizes the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Ketone | C=O Stretch | 1680 - 1720 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C, C=N Stretch | 1400 - 1600 |
| Alkyl Halide | C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the key chromophores—molecular components that absorb light—are the pyridyl ring and the carbonyl group (C=O). The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The spectrum of this compound is expected to exhibit two primary types of electronic transitions:
π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the π-electron system of the 4-pyridyl ring. They typically result in strong absorption bands at shorter wavelengths. youtube.com Conjugation between the pyridine ring and the carbonyl group can influence the position and intensity of these bands. masterorganicchemistry.com
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are characteristically of lower energy and result in a weaker absorption band at a longer wavelength, typically in the 270-300 nm range for ketones. masterorganicchemistry.com
The presence of the chlorine atom as a substituent on the pyridine ring and the cyclohexyl group can cause slight shifts in the absorption maxima (λmax) compared to simpler pyridyl ketones. The solvent used for analysis can also influence the spectrum, particularly the n → π* transition. youtube.com
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Pyridyl Ring | ~200 - 260 | High (>10,000) |
| n → π | Carbonyl Group | ~270 - 300 | Low (<1,000) |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
Gas Chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC, likely after careful method development to ensure it does not degrade at high temperatures. High-Resolution Gas Chromatography (HRGC), which uses capillary columns, offers superior resolution and sensitivity. cdc.gov
For the analysis of pyridyl compounds, a mid-polarity capillary column is often employed. ijpsonline.com A flame ionization detector (FID) would provide high sensitivity, while a mass spectrometer (MS) detector offers definitive identification based on the compound's mass spectrum and fragmentation pattern. cdc.gov Headspace GC could also be utilized to determine residual solvents from the synthesis process. ijpsonline.com
Table 2: Illustrative GC/HRGC Method Parameters
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-624, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment of pharmaceutical intermediates and active compounds. iitg.ac.in It is particularly suitable for compounds that may not be sufficiently volatile or stable for GC analysis.
A common approach for a molecule like this compound would be reversed-phase HPLC. nih.gov In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent content in the mobile phase (gradient elution). Detection is typically performed using a UV-Vis detector, set to a wavelength where the compound absorbs strongly, such as the λmax of its π → π* transition. sielc.comauroraprosci.com Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used for ketone analysis, but direct UV detection is feasible due to the inherent chromophores. researchgate.net
Table 3: Illustrative HPLC Method Parameters
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode-Array Detector (DAD) at ~260 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure by mapping electron density. To perform this analysis, a high-quality single crystal of this compound must first be grown.
The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. While specific crystallographic data for this exact compound is not publicly available, analysis of related pyridyl ketone structures shows that such studies provide invaluable insight into the molecule's conformation in the solid state. nih.gov
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-Cl, C-N). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-CO-C). |
| Torsion Angles | The dihedral angles that define the molecule's conformation. |
| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent packing forces. |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone
In Silico Prediction of Molecular Descriptors and Reactivity Indices
The electronic properties and reactivity of 3-Chloro-4-pyridyl cyclohexylmethyl ketone can be extensively studied using computational methods, particularly Density Functional Theory (DFT). Such studies allow for the calculation of various molecular descriptors and global reactivity indices that help in understanding the molecule's behavior in chemical reactions.
Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sid.ir
The presence of the chloro substituent on the pyridine (B92270) ring is expected to influence the electronic distribution and, consequently, the reactivity indices. Halogenation can impact the electrophilicity and nucleophilicity of different sites within the molecule. rsc.org Computational studies on similar halogenated pyridines and pyridyl ketones provide a framework for predicting these properties for the title compound. nih.govresearchgate.net
The following table presents a hypothetical set of predicted molecular descriptors for this compound, based on typical values obtained for similar organic molecules in computational studies.
| Molecular Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to act as an electrophile |
These values are illustrative and would require specific DFT calculations for precise determination.
Computational Studies on Halogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions play a pivotal role in the supramolecular chemistry and crystal engineering of organic compounds. For this compound, several types of non-covalent interactions are anticipated, with halogen bonding being of particular interest due to the presence of the chlorine atom.
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. This interaction involves the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring or the oxygen atom of the ketone group. acs.org Theoretical studies on chloro-substituted pyridines have shown that these interactions can be significant in determining the crystal packing. researchgate.net The strength and directionality of these halogen bonds can be evaluated using computational methods like Atoms in Molecules (AIM) theory and Hirshfeld surface analysis. scielo.org.mxresearchgate.net
Other Non-Covalent Interactions: In addition to halogen and hydrogen bonds, π-π stacking interactions between the pyridine rings of adjacent molecules can also be a stabilizing factor in the solid state. scielo.org.mx Van der Waals forces also contribute significantly to the intermolecular interactions. Computational tools such as Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. researchgate.net
The following table summarizes the potential non-covalent interactions and the computational methods used to study them.
| Interaction Type | Donor | Acceptor | Computational Investigation Method |
| Halogen Bond | C-Cl (σ-hole) | N (pyridine), O (ketone) | AIM, Hirshfeld Surface Analysis, MEP Analysis |
| Hydrogen Bond | C-H (cyclohexyl, pyridine) | O (ketone), N (pyridine) | NCI Analysis, AIM, Hirshfeld Surface Analysis |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Hirshfeld Surface Analysis, NCI Analysis |
Structure Activity Relationship Sar Studies of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone Analogues Chemical and Mechanistic Focus
Influence of Ketone Substitution on Chemical Reactivity Profiles
The ketone functional group is a primary site for chemical reactions, particularly nucleophilic additions. libretexts.org Its reactivity is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the carbonyl group. weebly.com Substituting the groups attached to the carbonyl can modulate these factors and, consequently, the compound's reactivity profile.
The carbonyl carbon possesses sp2 hybridization, resulting in a planar geometry with bond angles of approximately 120°. weebly.com This planarity allows for nucleophilic attack from either face of the molecule. weebly.com The presence of the bulky cyclohexyl group on one side and the pyridyl group on the other creates a specific steric and electronic environment that influences the trajectory of incoming nucleophiles. researchgate.net
Modifications to the ketone itself, such as reduction to a secondary alcohol, conversion to an oxime, or alteration of the alkyl chain, can drastically change its chemical nature. For instance, the conversion to an oxime introduces a nitrogen atom, which can alter the electronic distribution and provide an additional site for hydrogen bonding. researchgate.net Nickel-catalysed Suzuki–Miyaura reactions have shown that the presence and coordination of aldehydes and ketones can significantly influence reaction selectivity and rate, sometimes overriding standard reactivity patterns of aryl halides. nih.gov
Table 1: Predicted Impact of Ketone Modifications on Chemical Reactivity
| Modification | Expected Change in Electrophilicity | Potential Influence on Reactivity |
| Reduction to secondary alcohol | Elimination of carbonyl electrophilicity | Becomes a nucleophile/H-bond donor; loses susceptibility to nucleophilic addition at that carbon. |
| Conversion to imine/oxime | Decreased C=N electrophilicity vs. C=O | Alters geometry and hydrogen bonding capacity; may participate in different cycloaddition or rearrangement reactions. researchgate.net |
| α-Halogenation | Increased carbonyl electrophilicity | Enhances susceptibility to nucleophilic attack; can serve as a leaving group in substitution reactions. libretexts.org |
| Introduction of α,β-unsaturation | Creates a conjugated system | Allows for 1,4-conjugate (Michael) addition in addition to 1,2-addition at the carbonyl. researchgate.net |
This table is generated based on established principles of organic chemistry reactivity. researchgate.netlibretexts.org
Impact of Pyridine (B92270) Ring Modifications on Molecular Interactions
The pyridine ring, being an electron-deficient aromatic system, plays a critical role in the molecule's intermolecular interactions. youtube.com Modifications to this ring, such as altering the position of the chloro substituent or introducing other functional groups, can significantly impact its electronic properties and how it interacts with other molecules or surfaces. nih.govrsc.org
Theoretical studies on substituted pyridines demonstrate that the nature and position of substituents modulate the electrostatic potential at the nitrogen atom. nih.gov For example, electron-donating groups increase the negative electrostatic potential, enhancing its ability to act as a hydrogen bond acceptor or a ligand for metal cations. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen. nih.govresearchgate.net In a series of NNN pincer-type ligands, substituents on the 4-position of the pyridine ring were shown to alter the electron donor ability of the ligand, which was reflected in the bond lengths of their Cu(II) complexes. nih.gov Electron-withdrawing groups generally led to longer N-pyridine-Cu(ii) bond lengths compared to electron-donating groups. nih.gov
Computational studies combining Molecular Dynamics (MD) and Density Functional Theory (DFT) on the interaction of pyridine with copper iodide surfaces show a combination of noncovalent Cu⋯N, π-interactions, and hydrogen bonding. rsc.org Such findings are crucial for understanding how analogues of 3-Chloro-4-pyridyl cyclohexylmethyl ketone might bind to surfaces or biological macromolecules.
Table 2: Influence of Pyridine Substituents on Molecular Electrostatic Potential (MEP)
| Substituent at 4-Position | Hammett Constant (σp) | MEP at Nitrogen (kJ/mol) (Representative Values) | Expected Interaction Strength (as H-bond acceptor) |
| -NH₂ | -0.66 | -150 | Strongest |
| -CH₃ | -0.17 | -135 | Strong |
| -H | 0.00 | -125 | Moderate |
| -Cl | +0.23 | -118 | Weaker |
| -CN | +0.66 | -110 | Weak |
| -NO₂ | +0.78 | -105 | Weakest |
Data compiled and adapted from theoretical studies on para-substituted pyridines. nih.gov Absolute MEP values are illustrative and depend on the computational method.
Role of the Cyclohexyl Moiety in Stereochemical Control and Steric Effects
The cyclohexyl group is a bulky, non-planar moiety that significantly influences the stereochemical outcome of reactions at the adjacent ketone. Its conformational flexibility, primarily existing in a stable chair conformation, dictates the spatial arrangement of atoms and can sterically hinder the approach of reactants from one face of the molecule over the other. libretexts.org
In nucleophilic additions to cyclohexanones, the stereoselectivity is determined by a balance between steric hindrance, which favors equatorial attack, and electronic stabilizing interactions, which can favor axial attack. researchgate.net The Cieplak model, for instance, postulates that the transition state can be stabilized by electron donation from adjacent C-C or C-H sigma bonds into the newly forming sigma-antibonding orbital (σ*) of the bond to the nucleophile. researchgate.net Because axial C-H bonds are often better sigma donors, this can lead to a preference for axial attack, especially with smaller nucleophiles. researchgate.net
The presence of the large cyclohexyl ring in this compound is expected to exert substantial stereochemical control. acs.org The orientation of the cyclohexyl ring relative to the planar carbonyl group will create a diastereotopic environment, meaning the two faces of the carbonyl (Re and Si faces) are not equivalent. libretexts.org Attack of a nucleophile will lead to the formation of a new chiral center, and the ratio of the resulting diastereomers will be determined by the energetic preference for one transition state over the other. libretexts.orglumenlearning.com
Table 3: Factors Influencing Stereoselectivity of Nucleophilic Addition to Cyclohexyl Ketones
| Factor | Influence on Stereochemical Outcome | Example/Explanation |
| Steric Hindrance | Favors attack from the less hindered (equatorial) direction to avoid 1,3-diaxial interactions. | Large nucleophiles (e.g., Grignard reagents) predominantly attack from the equatorial side. researchgate.net |
| Torsional Strain | Minimized when the incoming nucleophile avoids eclipsing interactions with adjacent substituents. | The Felkin-Anh model predicts nucleophilic attack anti-periplanar to the largest group. |
| Electronic Effects | Stabilization of the transition state via hyperconjugation can favor axial attack. | Donation from axial C-H σ-bonds into the forming Nu-C σ* orbital can lower the transition state energy. researchgate.net |
| Chelation Control | The presence of a Lewis acidic metal can coordinate to the carbonyl oxygen and another heteroatom, creating a rigid cyclic transition state. | If a chelating group is present on the cyclohexyl ring, it can lock the conformation and direct attack. |
This table synthesizes principles from studies on nucleophilic addition to cyclic ketones. researchgate.netlibretexts.org
Effects of Halogenation (Chlorine) on Electronic Properties and Reactivity
Quantum chemical calculations and spectroscopic studies on chlorinated pyridines confirm these effects. rsc.orgnu.edu.kz The introduction of a chlorine atom alters the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and intramolecular charge delocalization. rsc.orgresearchgate.net This modification of electronic properties directly influences the reactivity of the pyridine ring, for example, by making it more susceptible to nucleophilic aromatic substitution, while making electrophilic substitution more difficult. nih.gov The chlorine atom also influences the strength of molecular interactions; for instance, it can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a nucleophile. acs.orgresearchgate.net
Table 4: Calculated Effects of 3-Chlorination on Pyridine Properties
| Property | Pyridine (Unsubstituted) | 3-Chloropyridine (B48278) | Change upon Chlorination |
| Dipole Moment (Debye) | ~2.2 D | ~2.6 D | Increase |
| LUMO Energy (eV) | Lowered | Destabilizes the ring for electrophilic attack, stabilizes for nucleophilic attack. | |
| NBO Charge on Nitrogen | More negative | Less negative | Reduces basicity and H-bond acceptor strength. |
| Reactivity toward Electrophiles | More reactive | Less reactive | Ring is deactivated due to inductive withdrawal. youtube.com |
This table represents general trends derived from computational studies on halogenated pyridines. nih.govrsc.org Specific values are highly dependent on the computational method.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can be used to predict the properties of new, unsynthesized analogues, thereby guiding rational chemical design and prioritizing synthetic efforts. biointerfaceresearch.commdpi.com
For a series of analogues of this compound, a QSAR study would involve several key steps:
Data Set Generation: A diverse set of analogues would be synthesized, varying substituents on the pyridine and cyclohexyl rings, and modifications to the ketone.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These are numerical values that encode structural, physicochemical, electronic, and topological features of the molecule.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that links the descriptors to the measured chemical property (e.g., reaction rate, binding affinity). nih.gov
Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov
The resulting QSAR model can provide mechanistic insights by identifying which descriptors are most important for predicting the activity, thus highlighting the key molecular features driving the property of interest. researchgate.net
Table 5: Potential Descriptors for a QSAR Study of this compound Analogues
| Descriptor Class | Specific Descriptor Example | Property Represented | Relevance to SAR |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, polarizability, susceptibility to attack. | Crucial for modeling electrostatic interactions and reactivity at the ketone and pyridine nitrogen. |
| Steric / 3D | Molar Volume, Surface Area, Ovality, Shadow Indices | Molecular size and shape. | Important for quantifying the steric effects of the cyclohexyl group and other substituents. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. | Can capture subtle structural differences that influence overall molecular properties. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity. | Relates to solubility and the ability to cross nonpolar barriers. |
This table outlines descriptor types commonly used in QSAR studies for drug design and chemical reactivity prediction. mdpi.comnih.gov
In Vitro and Theoretical Metabolic Transformation Studies of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone
In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are crucial in early drug discovery to predict the rate of metabolic clearance of a compound in the body. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. While no specific data exists for 3-Chloro-4-pyridyl cyclohexylmethyl ketone, a hypothetical assessment can be projected.
The metabolic stability of a compound is often expressed as its half-life (t½) or intrinsic clearance (Clint). A compound with low stability (short half-life) is likely to be rapidly metabolized, potentially leading to low bioavailability and short duration of action. Conversely, a highly stable compound may have a longer duration of action but could accumulate in the body, raising potential safety concerns.
The stability of this compound would be influenced by its susceptibility to enzymatic attack. The ketone and cyclohexyl moieties are potential sites for metabolism. Ketones can be metabolically stable, but they can also undergo reduction to the corresponding alcohol. nih.gov The pyridyl ring, especially with a chlorine substituent, could also be a target for metabolic enzymes.
Hypothetical In Vitro Metabolic Stability Data for this compound
| System | Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Liver Microsomes | Human | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | Data Not Available | Data Not Available |
| Hepatocytes | Human | Data Not Available | Data Not Available |
| Hepatocytes | Rat | Data Not Available | Data Not Available |
This table is illustrative and does not represent actual experimental data.
Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, Aldehyde Oxidase)
The metabolism of most drugs is carried out by a limited number of enzyme superfamilies. For this compound, the following enzymes are predicted to be involved:
Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important enzyme system for the oxidative metabolism of drugs. mdpi.com Specific isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of a vast number of xenobiotics. nih.gov The metabolism of the analogous compound chlorpyrifos (B1668852) involves CYP1A2, 2B6, 2C19, and 3A4. nih.gov It is likely that one or more of these isoforms would be involved in the metabolism of this compound.
Aldo-Keto Reductases (AKRs): The reduction of the ketone group to a secondary alcohol is likely catalyzed by members of the aldo-keto reductase superfamily.
Computational Prediction of Sites of Metabolism (SOMs)
In the absence of experimental data, computational models can be used to predict the most likely sites of metabolism (SOMs) on a molecule. nih.govnih.gov These tools use a variety of approaches, including rule-based systems, machine learning, and quantum mechanics, to predict the reactivity of different atoms in a molecule towards metabolic enzymes. nih.govsemanticscholar.org
For this compound, a computational prediction would likely highlight several potential SOMs:
The cyclohexyl ring: Certain positions on the cyclohexyl ring would be predicted as susceptible to hydroxylation.
The nitrogen atom of the pyridine (B92270) ring: This would be a predicted site for N-oxidation.
These computational predictions can guide the design of in vitro metabolism studies and help in the early identification of potential metabolites.
Strategies for Modulating Metabolic Stability via Structural Modification (e.g., Deuteration, Steric Hindrance)
The metabolic stability of a compound is a critical factor in its pharmacokinetic profile, influencing its half-life and bioavailability. Modifications to a molecule's structure can be strategically employed to protect metabolically labile sites from enzymatic degradation.
Deuteration
One common strategy to enhance metabolic stability is "deuterium switching," which involves the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at sites susceptible to metabolic oxidation. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. nih.gov This "kinetic isotope effect" can significantly slow down the rate of metabolism by enzymes such as cytochrome P450s, thereby increasing the compound's stability. nih.gov
For pyridyl ketones, deuteration can be a particularly effective strategy. Research on various pyridyl ketones has demonstrated successful deuteration, which is anticipated to improve their metabolic profiles. researchgate.netthieme-connect.de For instance, photodriven and base-catalyzed methods have been developed for the site-selective deuteration of pyridyl ketones. nih.govresearchgate.netthieme-connect.de While direct studies on this compound are not available, the principles from related compounds can be extrapolated.
Table 1: Examples of Deuteration Strategies for Pyridyl Ketones
| Strategy | Description | Potential Application to this compound | Reference |
| Photodriven Reductive Deuteration | A phosphine (B1218219)/D₂O-mediated method for the reductive deuteration of the ketone group to an α-deuterated alcohol. This method offers high deuterium incorporation rates. | Could be applied to the ketone moiety of the target compound to form a more stable deuterated alcohol metabolite. | researchgate.netthieme-connect.de |
| Base-Catalyzed Deuteration | Utilizes a base like potassium tert-butoxide (KOtBu) in a deuterated solvent (e.g., DMSO-d₆) to achieve deuteration on the pyridine ring. | This could potentially be used to deuterate the pyridine ring of the target compound, protecting it from ring oxidation. | nih.gov |
| Magnesium and D₂O System | A practical method for the reductive deuteration of ketones to α-deuterated alcohols using magnesium and heavy water (D₂O). | This offers a cost-effective alternative for deuterating the ketone group of the target compound. | acs.org |
Incorporating deuterium at positions prone to metabolic attack, such as the α-position to the ketone or on the pyridine ring, could be a viable approach to improve the metabolic half-life of this compound.
Steric Hindrance
Another effective strategy to protect metabolically vulnerable sites is the introduction of bulky groups that create steric hindrance. This physical barrier can prevent metabolic enzymes from accessing and acting upon the site of metabolism.
In the context of aromatic rings, the placement of substituents can influence metabolic stability. For example, in a study on dinitrotoluenes, the position of a nitro group ortho to another substituent resulted in steric hindrance that affected the molecule's properties. wikipedia.org While not directly related to metabolic stability, this illustrates the principle of steric effects.
For this compound, introducing a sterically bulky group near a potential site of metabolism, such as adjacent to the ketone or on the pyridine or cyclohexyl rings, could shield it from enzymatic attack. For instance, replacing a hydrogen atom on the cyclohexyl ring with a larger group could hinder hydroxylation at that position.
The replacement of a phenyl ring with a more electron-deficient heterocycle like pyridine has also been shown to significantly decrease metabolic clearance, a strategy that combines electronic effects with potential steric influences. nih.gov
Advanced Research Applications of 3 Chloro 4 Pyridyl Cyclohexylmethyl Ketone in Academic Chemistry
Precursor in the Synthesis of Diverse Heterocyclic Systems and Complex Organic Molecules
The chemical scaffold of 3-chloro-4-pyridyl cyclohexylmethyl ketone offers multiple reactive sites, rendering it an important starting material for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The presence of the ketone, the chlorinated pyridine (B92270) ring, and the alpha-protons to the carbonyl group allows for a variety of chemical transformations.
The synthesis of N-alkenylated heterocycles can be achieved through the condensation of ketones with NH-heterocycles, a reaction promoted by reagents like T3P (propane phosphonic acid anhydride). acs.org This methodology, which is metal- and base-free, provides a direct route to couple the ketone functionality of this compound with various nitrogen-containing rings. acs.org Furthermore, the ketone group can participate in cyclization reactions to form N-heterocycles. For instance, the hydrogenation of nitro ketones can lead to the synthesis of 3,4-dihydro-2H-pyrroles. nih.gov This suggests that this compound could be a substrate for creating complex pyrrole-containing structures.
The pyridine ring itself is a common core in many biologically active compounds and can be synthesized through various methods, including those starting from ketones. uwindsor.cayoutube.com The inherent reactivity of the 3-chloro-4-pyridyl moiety allows for its transformation into other functional groups or for its direct incorporation into larger, more complex heterocyclic systems. For example, the chlorine atom at the 3-position can be a site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse substituents and the construction of polycyclic frameworks. The direct C-4 alkylation of pyridines, a traditionally challenging transformation, can be achieved using Minisci-type reactions, highlighting a potential pathway to further functionalize the pyridine ring of the title compound. nih.gov
The synthesis of complex molecules often relies on the strategic use of functionalized building blocks. Ketones are known to be versatile precursors in organic synthesis. nih.govrsc.org For instance, they can be converted to a variety of other functional groups, facilitating the assembly of intricate molecular architectures. rsc.org The combination of the reactive chloropyridine and the cyclohexylmethyl ketone in a single molecule provides a dual handle for synthetic chemists to elaborate upon, making it a valuable precursor in the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group in this compound can act as donor atoms, making the molecule a potential ligand for a variety of metal ions. This has significant implications for its use in organometallic chemistry and catalysis.
The geometry of this compound allows for the formation of stable chelate complexes with transition metals. The nitrogen of the pyridine and the carbonyl oxygen can coordinate to a metal center, forming a five- or six-membered ring, which enhances the stability of the resulting complex. Pyridine derivatives are widely used as ligands in coordination chemistry, and their complexes with transition metals have been extensively studied for various applications. nih.govresearchgate.netjscimedcentral.com The electronic properties of the pyridine ring, influenced by the electron-withdrawing chlorine atom, can modulate the donor ability of the nitrogen atom and, consequently, the properties of the metal complex.
The formation of such chelate complexes can be a crucial step in the design of catalysts for specific organic transformations. The steric bulk provided by the cyclohexylmethyl group can also play a role in controlling the coordination environment around the metal center, which can influence the selectivity of catalytic reactions.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Metal Center (Example) | Potential Application |
| Bidentate (N, O) | Pd(II), Ru(II), Cu(II) | Cross-coupling reactions, oxidation catalysis |
| Monodentate (N) | Rh(I), Ir(I) | Hydrogenation, hydroformylation |
Application in Asymmetric Catalysis
Chiral ligands are essential for the development of asymmetric catalytic reactions, which are of paramount importance in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. thieme-connect.comacs.org While this compound itself is achiral, it can be a precursor for the synthesis of chiral ligands. For instance, the asymmetric reduction of the ketone functionality can lead to the corresponding chiral alcohol. This chiral alcohol, containing the chloropyridyl moiety, can then be used as a building block for the synthesis of more complex chiral ligands.
The development of catalytic methods for the asymmetric reduction of 2-pyridine ketones has been an area of significant research interest. thieme-connect.com These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity. thieme-connect.com The resulting chiral pyridyl alcohols are valuable intermediates in the synthesis of well-known chiral ligands. thieme-connect.com By analogy, the asymmetric reduction of this compound would provide access to a new class of chiral building blocks for ligand synthesis. The application of chiral pyridonate ligands, derived from pyridinols, is an emerging area in asymmetric catalysis, further highlighting the potential of derivatives of the title compound. rsc.org
Molecular Probes for Investigating Reaction Mechanisms and Chemical Pathways
The distinct spectroscopic signatures and reactivity of the functional groups in this compound make it a potential molecular probe for elucidating reaction mechanisms. The chlorine atom can serve as a handle for introducing reporter groups, such as fluorescent tags or spin labels, which can be used to monitor the progress of a reaction or to study the interactions of the molecule with other chemical species.
Pyridine-based fluorescent probes have been developed for sensing applications, and their photophysical properties are often sensitive to the surrounding environment. scispace.com This suggests that derivatives of this compound could be designed as probes to investigate chemical or biological processes. The ketone functionality can also be a site for specific chemical reactions, allowing for its use in activity-based protein profiling or other chemical biology applications.
Development of Novel Synthetic Methodologies through its Reactivity Profile
The unique combination of functional groups in this compound can be exploited to develop new synthetic methodologies. The reactivity of the chloropyridine ring towards nucleophilic aromatic substitution or cross-coupling reactions can be explored to forge new carbon-carbon and carbon-heteroatom bonds. The presence of the ketone allows for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and Baeyer-Villiger oxidations, which can be used to construct complex molecular scaffolds.
The development of metal-free synthetic methods is a key goal in modern organic chemistry. researchgate.net The reactivity of the pyridine ring in the title compound could be harnessed in such transformations. For example, the generation of pyridine-boryl radicals from cyanopyridines has been used to synthesize C-4 substituted pyridine derivatives. researchgate.net This points to the potential for developing novel radical-based functionalization strategies for this compound. The use of ketones as directing groups in photocatalytic C-H functionalization reactions is another emerging area that could be applied to this molecule. rsc.org
Chemical Biology Tools for Investigating Biochemical Transformations (Non-Clinical/Mechanism-Focused)
In the realm of chemical biology, small molecules are invaluable tools for probing and understanding complex biochemical pathways. The 3-chloro-4-pyridyl moiety can be considered a pharmacophore, a concept central to drug discovery that describes the essential features of a molecule responsible for its biological activity. researchgate.netnih.gov The specific arrangement of the chloro and pyridyl functionalities may allow it to interact with biological targets.
While avoiding clinical applications, the compound can be used in a research context to study enzyme mechanisms or to identify new biological targets. For instance, derivatives of this compound could be synthesized with photo-activatable groups or affinity tags to allow for covalent labeling and identification of binding partners in a cellular context. The development of sustainable and green chemistry approaches for the synthesis of biologically relevant molecules is also a significant area of research. nih.gov The synthesis and derivatization of the title compound could be explored using such environmentally friendly methods.
Future Research Directions and Emerging Trends for Pyridyl Cyclohexylmethyl Ketones
Exploration of Undiscovered Reactivity Patterns and Transformations
While the fundamental reactivity of pyridine (B92270) and ketone moieties is well-established, their combination within a single scaffold like 3-Chloro-4-pyridyl cyclohexylmethyl ketone presents opportunities for discovering novel chemical transformations. The pyridine ring, particularly when substituted with a halogen, is a versatile platform for functionalization.
Future research will likely focus on:
Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from precursors like 3-chloro or 3-bromopyridines is a powerful strategy for introducing new substituents onto the pyridine core. nih.govchemistryviews.org First postulated in 1955, pyridynes have yet to be fully utilized as a widespread tool for assembling functionalized pyridines. nih.govwikipedia.org Research efforts are now directed at controlling the regioselectivity of nucleophilic additions to these transient species. nih.govchemistryviews.org For a compound like This compound , this could enable the creation of a diverse library of derivatives by introducing various nucleophiles at either the C3 or C4 position, a process that is often hampered by a lack of regiocontrol. nih.gov
Cross-Coupling Reactions: The chloro-substituent at the C3 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While these reactions are standard, future work will explore more challenging and unconventional coupling partners to build complex molecular architectures that are otherwise difficult to access.
Synergistic Reactivity: An underexplored area is the potential for synergistic reactivity between the pyridine nitrogen and the ketone's carbonyl group. Research could investigate intramolecular cyclizations, rearrangements, or tandem reactions triggered by a single activation event, leading to complex polycyclic systems. The reactivity of chloropyridines in nucleophilic substitution is highly dependent on the halogen's position; 4-chloropyridine (B1293800) is significantly more reactive than 3-chloropyridine (B48278), a factor that influences the design of synthetic pathways. uoanbar.edu.iq
Development of Highly Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, demanding methods that are not only efficient but also environmentally benign. nih.govresearchgate.net Traditional methods for pyridine synthesis often involve harsh conditions and toxic reagents, making the development of sustainable alternatives a key research priority. researchgate.netbenthamscience.com
Emerging trends in this area include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive as they reduce waste, save time, and minimize purification steps by combining multiple reactants in a single operation. nih.govresearchgate.net The development of novel MCRs, potentially catalyzed by environmentally friendly ionic liquids or recyclable nanocatalysts, will be crucial for the efficient assembly of the pyridyl ketone scaffold. researchgate.netbenthamscience.com
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. acs.orgresearchgate.net Applying this technology to the synthesis of pyridyl ketones could offer a rapid and efficient route to these compounds. nih.govacs.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processing. asianpubs.org Developing flow-based syntheses for key intermediates or the final pyridyl ketone products represents a significant step towards more efficient and automated chemical manufacturing. asianpubs.org
Electrochemical Synthesis: Using electrons as clean reagents in electrochemical methods is a sustainable alternative to conventional stoichiometric oxidants or reductants, minimizing chemical waste. nih.gov
| Methodology | Key Advantages | Challenges & Future Scope | Relevant Citations |
|---|---|---|---|
| Microwave-Assisted MCRs | Rapid reaction times (minutes vs. hours), high yields, pure products, low cost. | Optimization of reaction conditions for specific scaffolds; scalability. | nih.govacs.orgresearchgate.net |
| Ionic Liquid Catalysis | Recyclable, environmentally friendly solvent/catalyst, enhances selectivity and efficiency. | Cost of ionic liquids; purification of products from the reaction medium. | researchgate.netbenthamscience.com |
| Flow Chemistry | Enhanced safety, precise control over temperature and mixing, improved scalability. | Initial setup cost; potential for channel clogging with solid byproducts. | asianpubs.org |
| Electrochemical Methods | Uses clean electrons as reagents, avoids stoichiometric chemical oxidants/reductants. | Substrate scope limitations; optimization of electrode materials and conditions. | nih.gov |
Integration of Machine Learning and AI in Computational Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are beyond human intuition. nih.gov These computational tools are shifting the paradigm from trial-and-error experimentation to data-driven, predictive science. nih.govrsc.org
Future applications in the context of pyridyl ketones include:
Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new, unsynthesized molecules. This includes quantitative structure-activity relationship (QSAR) models to forecast biological activity, as well as models to predict physicochemical properties, toxicity, and reaction outcomes. mdpi.com
Generative Design: Generative AI models, such as generative adversarial networks (GANs) and autoencoders, can design novel molecular structures from scratch. rsc.org By providing the model with a desired set of properties, it can propose new pyridyl ketone derivatives that are optimized for a specific function, such as inhibiting a particular enzyme.
Materials Discovery: ML-assisted approaches can screen vast virtual libraries of compounds to identify candidates for specific applications. For instance, an ML model was used to screen 2,450 virtual pyridine-based polymers to find novel adsorbents, successfully identifying halogenated structures with superior performance. nih.gov This same approach could be used to discover pyridyl ketones with unique material properties.
| AI/ML Application | Description | Potential Impact on Pyridyl Ketones | Relevant Citations |
|---|---|---|---|
| QSAR Modeling | Statistically relates chemical structure to biological activity or physical properties. | Predicts the biological efficacy of new derivatives, guiding synthesis efforts. | mdpi.com |
| Generative Models | Creates novel molecular structures based on learned chemical rules and desired properties. | Designs next-generation pyridyl ketone scaffolds with optimized activity and selectivity. | rsc.org |
| Reaction Prediction | Predicts the products, yields, and optimal conditions for chemical reactions. | Accelerates the development of efficient synthetic routes. | rsc.org |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Identifies promising pyridyl ketone candidates for further experimental testing. | nih.gov |
Advanced Characterization of Transient Intermediates and Reaction Pathways
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Many reactions involving pyridines proceed through short-lived, high-energy intermediates that are difficult to observe directly. rsc.orgrsc.org
Future research will leverage advanced techniques to shed light on these fleeting species:
Spectroscopic Analysis: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can capture the "fingerprint" of species that exist for only microseconds or nanoseconds. researchgate.netresearchgate.net This allows for the direct observation of intermediates like pyridyl radicals or pyridynes, providing crucial evidence for proposed reaction mechanisms. rsc.orgresearchgate.net
Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), are indispensable for studying reaction pathways. researchgate.net Researchers can model the structures and energies of reactants, transition states, and intermediates to understand why certain products are formed. nih.gov For example, DFT calculations have been used to explain the regioselectivity of reactions involving 3,4-pyridynes by analyzing the distortion of the aryne bond. nih.gov Computational studies can also elucidate the catalytic role of solvent molecules in reaction mechanisms. researchgate.net
Design of Next-Generation Molecular Scaffolds Based on SAR Insights
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how a molecule's structure relates to its biological function. mdpi.comnih.gov
The design of next-generation scaffolds based on This compound will involve:
Systematic SAR Exploration: A systematic investigation of the SAR for this scaffold is essential. This involves synthesizing analogues with modifications at three key positions: the chloro-substituent, other positions on the pyridine ring, and the cyclohexyl group. The goal is to understand which structural features are critical for activity and selectivity against a chosen biological target, such as a protein kinase. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: SAR data can guide "scaffold hopping," where the core structure is replaced with a different one that maintains the key interactions with the target. Bioisosteric replacement, such as substituting the pyridine ring with another heterocycle like a pyrazolopyridine, can be used to improve properties like metabolic stability or potency. nih.gov
Hybrid 3D-QSAR Models: To accelerate the design process, computational chemists can build 3D-QSAR models from existing data on similar inhibitors. mdpi.com These models provide a three-dimensional map highlighting regions where steric bulk, positive charge, or negative charge would be beneficial or detrimental to activity, guiding the design of more potent and selective compounds. mdpi.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-Chloro-4-pyridyl cyclohexylmethyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the cyclohexylmethyl ketone moiety. For example, chlorination of the pyridyl ring (e.g., using POCl₃) followed by coupling with a cyclohexylmethyl precursor under anhydrous conditions (e.g., THF, –78°C) can yield the target compound. Catalysts like AlCl₃ may enhance electrophilic substitution efficiency . Reaction temperature and solvent polarity critically impact regioselectivity and yield; lower temperatures reduce side-product formation.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-technique validation is essential:
- X-ray crystallography (for crystalline derivatives) resolves bond angles and spatial arrangement .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., pyridyl CH vs. cyclohexyl CH₂) and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm error tolerance) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to potential hazards (e.g., chlorinated byproducts, ketone reactivity):
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Store under inert gas (argon) at ambient temperatures to prevent degradation .
- Conduct waste disposal via halogenated solvent protocols.
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Strategies include:
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) to simulate NMR shifts .
- Variable-temperature NMR to assess rotational barriers of the cyclohexyl group.
- Cross-validation with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer : Stability is influenced by:
- Light sensitivity : Use amber vials to prevent photodegradation.
- Moisture control : Store with desiccants (e.g., silica gel) under vacuum-sealed conditions.
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C typical for ketones) .
Q. How does the compound interact with biological targets, and what predictive models validate its activity?
- Methodological Answer : The pyridyl and ketone groups suggest potential enzyme inhibition (e.g., kinases). Methodologies include:
- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins.
- QSAR models using descriptors like LogP and polar surface area to correlate structure with bioactivity .
- In vitro assays (e.g., fluorescence polarization) to validate inhibition constants (Kᵢ) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Contradictions may stem from impurities or pH effects. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
